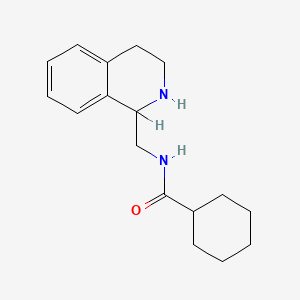

N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a cyclohexane ring attached to a tetrahydroisoquinoline moiety through a carboxamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide typically involves the following steps:

Formation of Tetrahydroisoquinoline: The tetrahydroisoquinoline core can be synthesized using methods such as the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions.

Attachment of Cyclohexanecarboxamide: The cyclohexanecarboxamide moiety is introduced through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogenated reagents, nucleophiles like amines or thiols

Major Products Formed

Oxidation: Hydroxylated or carbonylated derivatives

Reduction: Alcohols or amines

Substitution: Substituted amides or aromatic compounds

Scientific Research Applications

N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly dopamine and serotonin receptors, which play a crucial role in its neuroprotective and therapeutic effects . Additionally, it may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A core structure shared with the compound, known for its biological activities and therapeutic potential.

Cyclohexanecarboxamide Derivatives: Compounds with similar structural features, used in various medicinal chemistry applications.

Uniqueness

N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide is unique due to its combined structural features of tetrahydroisoquinoline and cyclohexanecarboxamide, which confer distinct biological activities and therapeutic potential. Its ability to modulate multiple molecular targets and pathways sets it apart from other similar compounds .

Biological Activity

N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide (THIQ-CH) is a compound derived from the tetrahydroisoquinoline (THIQ) scaffold, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of THIQ-CH, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

1. Overview of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinolines are a class of compounds known for their pharmacological properties, including neuroprotective, anti-inflammatory, and anticancer activities. The structural diversity of THIQ derivatives allows for the modulation of biological activity through various substitutions.

THIQ-CH and its analogs exhibit their biological effects primarily through interactions with specific molecular targets:

- Aminopeptidase N (APN/CD13) : Studies have shown that THIQ derivatives can inhibit APN, which is implicated in tumor progression and angiogenesis. For instance, a related compound demonstrated an IC50 value of 6.28 μM against APN, comparable to known inhibitors like Bestatin .

- Bcl-2 Family Proteins : Research indicates that certain THIQ derivatives can bind to Bcl-2 proteins, promoting apoptosis in cancer cells. A study reported that a derivative induced caspase-3 activation in Jurkat cells in a dose-dependent manner .

3.1 Anticancer Activity

THIQ-CH has been evaluated for its anticancer properties:

- Cell Proliferation Inhibition : Compounds derived from THIQ have shown significant anti-proliferative effects against various cancer cell lines. For example, derivatives were found to inhibit cell growth effectively and induce apoptosis in cancer cells .

3.2 Neuroprotective Effects

The neuroprotective potential of THIQ derivatives has been explored in the context of neurodegenerative diseases:

- Mechanistic Insights : THIQ analogs have been shown to exert protective effects against oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating conditions like Alzheimer's disease .

4. Structure-Activity Relationship (SAR)

Understanding the SAR of THIQ derivatives is crucial for optimizing their biological activity:

| Compound | Target | IC50 (μM) | Activity |

|---|---|---|---|

| THIQ-CH | APN/CD13 | 6.28 | Inhibitor |

| THIQ Derivative | Bcl-2 | 5.2 | Induces Apoptosis |

The modifications on the tetrahydroisoquinoline core significantly influence the binding affinity and selectivity towards different targets.

5. Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of THIQ derivatives:

- Study on APN Inhibition : A series of THIQ carboxylic acid derivatives were synthesized and tested for APN inhibition, revealing promising candidates for further development as anticancer agents .

- Bcl-2 Binding Studies : Research demonstrated that specific substitutions on the THIQ scaffold enhanced binding affinity to Bcl-2 proteins, indicating a pathway for developing novel anti-cancer therapies .

Properties

IUPAC Name |

N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O/c20-17(14-7-2-1-3-8-14)19-12-16-15-9-5-4-6-13(15)10-11-18-16/h4-6,9,14,16,18H,1-3,7-8,10-12H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUKSVDRTKIQDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCC2C3=CC=CC=C3CCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.